molecular formula C12H26O3Si B106200 (Triethoxysilyl)cyclohexane CAS No. 18151-84-3

(Triethoxysilyl)cyclohexane

Cat. No. B106200
CAS RN: 18151-84-3
M. Wt: 246.42 g/mol
InChI Key: ATGKAFZFOALBOF-UHFFFAOYSA-N
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Description

(Triethoxysilyl)cyclohexane is a compound that features a cyclohexane ring with a triethoxysilyl group attached to it. This functional group is known for its ability to participate in sol-gel polymerization processes and is often used in the synthesis of silsesquioxane polymers and as a precursor for the preparation of various organosilicon compounds.

Synthesis Analysis

The synthesis of compounds related to (Triethoxysilyl)cyclohexane often involves the use of α,ω-bis(triethoxysilyl)alkanes, which can undergo intramolecular cyclization during acid-catalyzed sol-gel polymerizations. This process can lead to the formation of cyclic structures that are incorporated into network silsesquioxane polymers . Additionally, the synthesis of chiral packing materials for high-performance liquid chromatography (HPLC) has been achieved by immobilizing cyclohexylcarbamates of cellulose and amylose, which bear a controlled amount of 3-(triethoxysilyl)propyl residue, onto silica gel .

Molecular Structure Analysis

The molecular structure of (Triethoxysilyl)cyclohexane and related compounds is characterized by the presence of a cyclohexane ring, which can be functionalized with various substituents. The presence of the triethoxysilyl group allows for further reactions and the formation of complex molecular architectures, such as cyclic disilsesquioxanes and network polymers . The molecular structure of these compounds plays a crucial role in their reactivity and the properties of the materials they are used to create.

Chemical Reactions Analysis

Chemical reactions involving (Triethoxysilyl)cyclohexane derivatives include cyclization phenomena, as observed in the sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes . These reactions can lead to the formation of six- and seven-membered disilsesquioxane rings and their subsequent incorporation into larger polymer networks. The triethoxysilyl group also facilitates the immobilization of chiral carbamates onto silica surfaces, which is essential for the creation of chiral packing materials used in HPLC .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Triethoxysilyl)cyclohexane and its derivatives are influenced by the presence of the triethoxysilyl group. This group is reactive and can undergo polycondensation to form silsesquioxane networks, which impacts the gelation times and the mechanical properties of the resulting polymers . The immobilization of chiral carbamates onto silica gel also affects the chiral recognition abilities and solvent compatibility of the resulting chiral packing materials, which is important for their application in chromatographic techniques .

Scientific Research Applications

  • Cyclization in Polymerization : (Triethoxysilyl)cyclohexane is involved in cyclization phenomena during sol−gel polymerizations. This process leads to the formation of monomeric and dimeric products based on disilsesquioxane rings, which are important in the creation of network silsesquioxane polymers (Loy et al., 1999).

  • Modeling Silica Surfaces : It also serves as a model for studying the hydrolytic condensation of cyclohexyltrichlorosilane, leading to the formation of silsesquioxanes. These compounds provide insights into the structure and properties of silica surfaces (Feher et al., 1989).

  • Chemical Synthesis : The compound plays a role in the synthesis of chiral cyclohexane, an intermediate for tetrodotoxin, through tributyltin and triethylsilyl derivatives (Bamba et al., 1996).

  • Oxidation Studies : Research includes the oxidation of cyclohexane in various conditions, contributing to the understanding of combustion and flame processes (Serinyel et al., 2013).

  • Microemulsion Studies : Investigations into microemulsions and lamellar phases of systems like Triton X-100 and cyclohexane provide insights into the behavior of solubilized ions and the states of water in such systems (Kumar & Balasubramanian, 1980).

  • Biocatalytic Applications : Studies on the oxidation of cyclohexane using novel cytochrome P450 monooxygenases highlight the potential of biocatalysts in chemical industries (Karande et al., 2016).

  • Catalysis in Industrial Processes : The compound's involvement in the catalysis of industrial reactions, such as the oxidation of cyclohexane to adipic acid, is significant (Brégeault, 2003).

  • Membrane Reactor Applications : The use of microporous silica membranes in cyclohexane dehydrogenation reactors presents opportunities for enhanced hydrogen production (Koutsonikolas et al., 2012).

  • Environmental Biodegradation : Research into the anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments contributes to our understanding of environmental biodegradation processes (Jaekel et al., 2015).

  • Chiral Separation : The synthesis of mesoporous organic-inorganic spheres with (Triethoxysilyl)cyclohexane derivatives is significant for chiral separation in high-performance liquid chromatography (Zhu et al., 2008).

Safety And Hazards

Handling “(Triethoxysilyl)cyclohexane” requires caution. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

cyclohexyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGKAFZFOALBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576380
Record name Cyclohexyl(triethoxy)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyltriethoxysilane

CAS RN

18151-84-3
Record name (Triethoxysilyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18151-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, (triethoxysilyl)
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

60 ml of dry diethyl ether and 14.0 gram (0.067 mole) of tetraethoxysilane were charged in a 250 ml flask equipped with a reflux condenser and a stirring apparatus in an atmosphere of nitrogen and above prepared solution of cyclohexyl magnesium chloride was slowly added while keeping the internal temperature below 10° C. After completion of addition stirring was carried out at room temperature for 6 hours and at reflux temperature for 2 hours. To the resulting reaction mass 10-20 ml of saturated aqueous ammonium chloride solution was added drop wise to dissolve magnesium salt. The organic layer was separated from the aqueous layer, dried and evaporated to give crude cyclohexyltriethoxysilane. This crude was purified by fractional distillation under reduced pressure, yielding 14.2 gram of pure cyclohexyltriethoxysilane (86% of the theoretical maximum yield based on the amount of tetraethoxysilane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 (± 5) mL
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Hayashi, S Hengrasmee, Y Matsumoto - Chemistry Letters, 1990 - journal.csj.jp
Hydrosilylation of 1-vinylcycloalkenes with methyldichlorosilane in the presence of a palladium catalyst proceeded with high regio- and stereoselectivity to give (Z)-1-ethylidene-2-…
Number of citations: 26 www.journal.csj.jp
T Hayashi, S Hengrasmee, Y Matsumoto - Chemistry Letters, 1990 - jlc.jst.go.jp
Hydrosilylation of 1-vinylcycloalkenes with methyldichlorosilane in the presence of a palladium catalyst proceeded with high regio- and stereoselectivity to give (Z)-1-ethylidene-2-…
Number of citations: 3 jlc.jst.go.jp

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